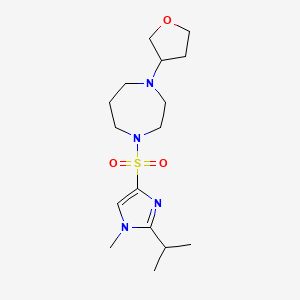
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Diazepane Ring Formation: The diazepane ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Tetrahydrofuran Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or diazepane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows for a wide range of applications.
作用机制
The mechanism of action of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl and diazepane moieties may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane
- 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-4-yl)-1,4-diazepane
Uniqueness
Compared to similar compounds, 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane may exhibit unique properties due to the specific positioning of the tetrahydrofuran moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.
属性
IUPAC Name |
1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-13(2)16-17-15(11-18(16)3)24(21,22)20-7-4-6-19(8-9-20)14-5-10-23-12-14/h11,13-14H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLQDJZZAHMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














